6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766067
InChI: InChI=1S/C11H10N2O3/c1-7-4-3-5-9-12-8(11(15)16-2)6-10(14)13(7)9/h3-6H,1-2H3
SMILES: CC1=CC=CC2=NC(=CC(=O)N12)C(=O)OC
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13766067

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name methyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-7-4-3-5-9-12-8(11(15)16-2)6-10(14)13(7)9/h3-6H,1-2H3
Standard InChI Key FKVTVWFLHPBKSY-UHFFFAOYSA-N
SMILES CC1=CC=CC2=NC(=CC(=O)N12)C(=O)OC
Canonical SMILES CC1=CC=CC2=NC(=CC(=O)N12)C(=O)OC

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester typically involves multi-step organic reactions. Key methods include:

  • Condensation-Esterification Approach:
    A common route involves condensation of 2-aminopyridine derivatives with malonic esters, followed by cyclization. For example, reacting ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate with methylating agents under acidic conditions yields the target compound .

  • Phosphorus Oxychloride (POCl3_3)-Mediated Cyclization:
    Heating malonate derivatives with POCl3_3 at 150°C in a sealed tube facilitates cyclization, achieving yields up to 70% . This method is favored for scalability and efficiency.

  • Microwave-Assisted Synthesis:
    Recent advancements utilize microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes while maintaining yields above 60% .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Condensation-EsterificationPOCl3_3, 150°C, 3 h70
Microwave-AssistedEMME, MWI, 100°C, 20 min65
Dihydrofuranone Intermediateα-Acetyl-γ-butyrolactone, NaOEt55

Structural Analysis

The compound’s structure is confirmed via spectroscopic techniques:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.20 (s, 3H, CH3_3), 7.10–9.15 (m, pyridopyrimidine protons) .

  • IR: Peaks at 1720 cm1^{-1} (ester C=O) and 1660 cm1^{-1} (pyrimidinone C=O).

  • Mass Spectrometry: Molecular ion peak at m/z 218.21[M+H]+^+ .

The methyl ester group at position 2 enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the pyrido[1,2-a]pyrimidine core contributes to planar aromaticity, facilitating π-π interactions in biological systems .

Biological Activities and Mechanisms

Anticancer Properties

Derivatives of this compound exhibit promising cytotoxicity:

  • In Vitro Studies: Against A549 (lung), MCF-7 (breast), and SiHa (cervical) cancer cells, IC50_{50} values range from 3.2–10.8 µg/mL, comparable to 5-fluorouracil (IC50_{50} 1.7–1.9 µg/mL) .

  • Mechanism: Apoptosis induction via mitochondrial pathway activation and ROS generation .

Antimicrobial and Antimalarial Effects

  • Antibacterial Activity: Inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

  • Antimalarial Activity: Moderate activity against Plasmodium falciparum 3D7 strain (IC50_{50}: 33–37 µM) .

Table 2: Biological Activity Profile

ActivityModel/StrainIC50_{50}/MICReference
AnticancerA549 (lung)3.2 µg/mL
AntimalarialP. falciparum 3D733 µM
AntibacterialS. aureus32 µg/mL

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Structural modifications at positions 3 and 6 enhance potency .

  • Antiviral Scaffolds: Pyrido[1,2-a]pyrimidines inhibit HIV-1 protease (Ki_i: 0.8 nM) .

Materials Science

  • Fluorescent Probes: The conjugated system emits blue fluorescence (λem_{em}: 450 nm), useful in bioimaging.

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Zn(II), exhibiting catalytic activity in Heck reactions .

Future Directions

Pharmacokinetic Optimization

Current research focuses on improving bioavailability via prodrug strategies (e.g., ester-to-acid conversion) .

Green Synthesis

Efforts to replace POCl3_3 with ionic liquids (e.g., [H-NMP][HSO4_4]) under ultrasonic conditions aim to reduce environmental impact .

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-based) are being tested to enhance tumor-specific accumulation.

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